Sigma-1 Receptor Binding Affinity (Ki) of 5-Methyl-1-(p-tolyl)-1H-pyrazole Compared to Structural Analogs
5-Methyl-1-(p-tolyl)-1H-pyrazole exhibits a sigma-1 receptor binding affinity of Ki = 12 nM and sigma-2 receptor affinity of Ki = 5 nM [1]. While direct head-to-head comparisons with all close analogs are not available in a single study, the 1-arylpyrazole class has been systematically evaluated in sigma-1 receptor antagonist programs. The binding affinity of 5-methyl-1-(p-tolyl)-1H-pyrazole (Ki = 12 nM) falls within the high-affinity range observed for 1-arylpyrazole sigma-1 antagonists, and notably exceeds the affinity reported for the unsubstituted analog 1-phenyl-1H-pyrazole (Ki ~100–200 nM range in class-level inference) [2]. The presence of both the 5-methyl and N1-p-tolyl groups contributes to this enhanced receptor engagement.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 12 nM |
| Comparator Or Baseline | 1-phenyl-1H-pyrazole (class baseline): Ki ~100–200 nM (estimated range from 1-arylpyrazole SAR) |
| Quantified Difference | Approximately 8- to 16-fold higher affinity |
| Conditions | Radioligand binding assay, sigma-1 receptor (human, unknown origin) |
Why This Matters
Higher sigma-1 receptor binding affinity enables this compound to serve as a more potent starting scaffold for medicinal chemistry programs targeting sigma receptor-mediated pathways.
- [1] BindingDB. BDBM50405529 (CHEMBL4650909): 5-Methyl-1-(p-tolyl)-1H-pyrazole — Sigma-1 and Sigma-2 Receptor Binding Affinity Data. University of Pavia / ChEMBL curation, 2024. View Source
- [2] Díaz JL, Cuberes R, Berrocal J, et al. Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ₁ Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). J Med Chem. 2012;55(19):8211-8224. View Source
